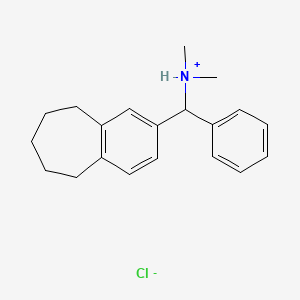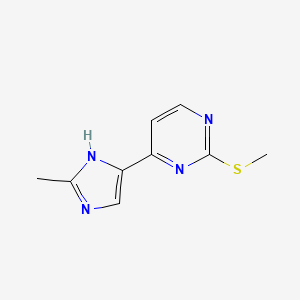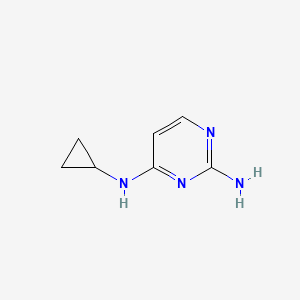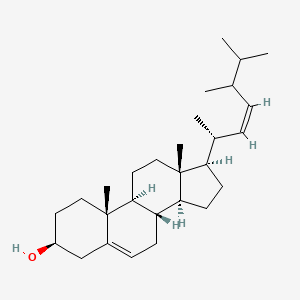
3-(Pentadecyloxy)propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pentadecyloxy)propylamine is an organic compound with the molecular formula C18H39NO It is a long-chain alkylamine, where the amine group is attached to a propyl chain, which is further connected to a pentadecyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentadecyloxy)propylamine typically involves the reaction of 3-chloropropylamine with pentadecanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pentadecyloxy group. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified using distillation or recrystallization techniques to obtain the desired purity .
化学反応の分析
Types of Reactions
3-(Pentadecyloxy)propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or amides.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various alkyl or acyl derivatives.
科学的研究の応用
3-(Pentadecyloxy)propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Pentadecyloxy)propylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the long alkyl chain can interact with hydrophobic regions of membranes and proteins.
類似化合物との比較
Similar Compounds
3-(Pentadecyloxy)propanol: Similar structure but with a hydroxyl group instead of an amine group.
3-(Pentadecyloxy)propanoic acid: Contains a carboxylic acid group instead of an amine group.
3-(Pentadecyloxy)propyl chloride: Contains a chlorine atom instead of an amine group.
Uniqueness
3-(Pentadecyloxy)propylamine is unique due to its combination of a long alkyl chain and an amine group, which imparts specific chemical and physical properties. This combination makes it suitable for various applications, including its use as a surfactant, in drug delivery systems, and as a building block in organic synthesis .
特性
CAS番号 |
58943-75-2 |
|---|---|
分子式 |
C18H39NO |
分子量 |
285.5 g/mol |
IUPAC名 |
3-pentadecoxypropan-1-amine |
InChI |
InChI=1S/C18H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19/h2-19H2,1H3 |
InChIキー |
FELNCSXBNJPZGU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCOCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)



![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)






